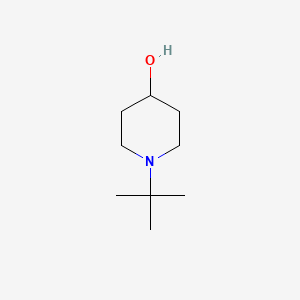

1-tert-Butyl-piperidin-4-ol

Beschreibung

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis and Applications

Piperidine-containing compounds are not only prevalent but also play a critical role in the pharmaceutical industry, featuring in more than twenty classes of drugs. mdpi.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is a key focus of modern organic chemistry. mdpi.com These synthetic efforts are driven by the diverse pharmacological activities exhibited by piperidine derivatives, which include anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net

The piperidine structural motif is found in numerous natural alkaloids, such as piperine, which is responsible for the pungency of black pepper. wikipedia.org Other notable examples include the fire ant toxin solenopsin (B1210030) and the tobacco alkaloid anabasine. wikipedia.org In the realm of pharmaceuticals, piperidine derivatives are key components in a wide range of therapeutic agents. mdpi.comencyclopedia.pub For instance, the antipsychotic drug haloperidol (B65202) and the opioid analgesic fentanyl both feature a piperidine core. The prevalence of this scaffold in both natural and synthetic compounds highlights its evolutionary and medicinal importance. mdpi.comresearchgate.netencyclopedia.pub

The incorporation of a piperidine scaffold into a molecule can significantly influence its physicochemical and pharmacokinetic properties. thieme-connect.comfiveable.me The piperidine ring itself possesses a balance of hydrophilic and lipophilic characteristics. thieme-connect.comresearchgate.net The introduction of substituents on the piperidine ring can alter properties such as basicity, lipophilicity, aqueous solubility, and membrane permeability. nih.gov For instance, the position and nature of functional groups can have a pronounced impact on the amine's basicity. nih.gov These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its bioavailability and therapeutic efficacy. fiveable.methieme-connect.com

The three-dimensional structure of the piperidine ring allows it to interact with biological targets with high specificity. thieme-connect.comfiveable.me The introduction of chiral centers within the piperidine scaffold can lead to stereoisomers with distinct biological activities and selectivities. thieme-connect.comthieme-connect.comresearchgate.net This is because different stereoisomers can exhibit varied binding affinities for their target proteins. researchgate.netthieme-connect.com By carefully designing the substitution pattern on the piperidine ring, medicinal chemists can enhance a compound's potency and selectivity for its intended target, while minimizing off-target effects and potential toxicity. thieme-connect.comfiveable.me

Contextualizing 1-tert-Butyl-piperidin-4-ol within Piperidine Chemistry

Within the vast landscape of piperidine chemistry, this compound emerges as a significant building block. Its structure, featuring a 4-hydroxypiperidine (B117109) moiety and a bulky N-tert-butyl group, imparts unique properties that are valuable in organic synthesis and drug discovery.

The 4-hydroxypiperidine unit is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com The hydroxyl group at the 4-position provides a handle for further functionalization, allowing for the introduction of diverse substituents. bloomtechz.com This moiety is found in a number of biologically active compounds, including inhibitors of glutaminase (B10826351) (GAC), an important target in cancer therapy. nih.gov The presence of the hydroxyl group can also influence a molecule's solubility and its ability to form hydrogen bonds, which can be critical for receptor binding. bloomtechz.comacs.org

The N-tert-butyl group is a sterically demanding substituent that significantly influences the conformational preferences and reactivity of the piperidine ring. acs.org This bulky group can shield the nitrogen atom, affecting its nucleophilicity and basicity. ontosight.ai In certain contexts, the N-tert-butyl group is crucial for achieving high potency in drug candidates. researchgate.net Its presence can also impact the metabolic stability of a compound by hindering enzymatic degradation at the nitrogen atom. The strategic incorporation of the N-tert-butyl group is a key consideration in the design of novel piperidine-based molecules with specific biological profiles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-tert-butylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFZTKZYQFNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627315 | |

| Record name | 1-tert-Butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-30-9 | |

| Record name | 1-tert-Butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Tert Butyl Piperidin 4 Ol and Its Analogs

Stereoselective Synthesis Approaches

The stereoselective construction of the piperidine (B6355638) ring is a central challenge in organic synthesis. rsc.org Modern synthetic methods have increasingly focused on achieving high levels of stereocontrol, enabling access to specific stereoisomers of substituted piperidines.

Enantioselective Strategies for Chiral Piperidine Scaffolds

The demand for enantiomerically pure piperidine derivatives has driven the development of numerous asymmetric synthetic methods. thieme-connect.com Chiral piperidine scaffolds are crucial components of many pharmaceutical agents, and their enantioselective synthesis is a key area of research. nih.govthieme-connect.com

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. nih.gov A notable strategy involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method offers a high degree of flexibility and modularity, starting from readily available imines, propargyl Grignard reagents, and carboxylic acid derivatives. nih.gov The gold catalyst facilitates the initial cyclization of an N-homopropargyl amide to form a cyclic imidate, which is then chemoselectively reduced. nih.gov This cascade process is highly diastereoselective and allows for the synthesis of piperidin-4-ols with a free nitrogen atom, which is available for further derivatization. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio |

| PPh3AuNTf2 | N-homopropargyl amide | Piperidin-4-ol | High | Excellent |

| BrettPhosAuNTf2 | 1,4-diene-tethered 2-alkynylbenzaldehyde | Cyclopropane-fused bridged-pyrrolidine | Good | High |

| SIMesAuNTf2 | 1,4-diene-tethered 2-alkynylbenzaldehyde | Cyclopropane-bridged-azepine | Good | High |

This table summarizes the outcomes of gold-catalyzed cascade reactions for the synthesis of piperidine-related structures, highlighting the catalyst used, the general substrate, the resulting product, and the typical yields and diastereoselectivity achieved. nih.govrsc.org

The diastereoselective reductive cyclization of amino acetals represents another effective strategy for the synthesis of substituted piperidines. This approach often involves the formation of an endocyclic N-acyliminium ion, which then undergoes a cyclization reaction. For instance, aza-Prins cyclization has been utilized for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. semanticscholar.org Furthermore, visible-light-driven radical silylative cyclization of aza-1,6-dienes provides a highly atom-economical and stereoselective route to densely functionalized piperidines. nih.gov The diastereoselectivity of this process can be influenced by the substitution pattern of the starting material. nih.gov

The nitro-Mannich (or aza-Henry) reaction is a versatile carbon-carbon bond-forming reaction that produces β-nitroamines, which are valuable precursors for the synthesis of piperidines. researchgate.netnih.gov This reaction can be rendered asymmetric through the use of chiral catalysts, allowing for the enantioselective synthesis of piperidine scaffolds. nih.govscienceopen.com A powerful cascade reaction involves an initial nitro-Mannich reaction followed by a lactamization to directly form heavily decorated 5-nitropiperidin-2-ones. nih.gov Subsequent chemoselective reduction of the nitro group and the lactam carbonyl can lead to the formation of substituted piperidines with multiple contiguous stereocenters. nih.gov This methodology has been successfully applied to the synthesis of various biologically active piperidine alkaloids. nih.gov

| Reaction | Catalyst/Method | Key Intermediate | Product | Stereoselectivity |

| Nitro-Mannich/Lactamization Cascade | Organocatalyst | 5-nitropiperidin-2-one | Substituted Piperidine | High Diastereo- and Enantioselectivity |

| Aza-Cope Rearrangement-Mannich Cyclization | Lewis Acid | Acylpyrrolidine | Substituted Pyrrolidine (B122466) | High Diastereoselectivity |

This table illustrates the application of Mannich-type reactions in the asymmetric synthesis of heterocyclic compounds, showing the reaction type, the catalyst or method employed, the key intermediate formed, the final product, and the level of stereoselectivity achieved. nih.govacs.org

Control of Stereochemistry in Piperidin-4-ol Construction

Achieving precise control over the stereochemistry at the C4 position and other stereocenters within the piperidin-4-ol ring is a critical aspect of its synthesis. nih.govnih.gov The relative and absolute configuration of the hydroxyl group and other substituents significantly influences the biological activity of the final molecule.

Regioselective Synthetic Routes

Addressing Regioselectivity in Piperidine Ring Formation

The synthesis of substituted piperidines from acyclic precursors requires precise control over the ring-forming reaction to ensure the desired substitution pattern, a challenge known as regioselectivity. Intramolecular cyclization is a common strategy where the regiochemical outcome is often dictated by the competition between different ring-closure pathways. For instance, in radical cyclizations, the formation of a six-membered piperidine ring via a 6-endo-trig pathway can compete with the formation of a five-membered pyrrolidine ring via a 5-exo-trig pathway. nih.gov The choice of solvent and reaction conditions can influence this selectivity. nih.gov

Another powerful strategy for controlling regioselectivity is the use of directing groups. A directing group positioned on the substrate can guide a catalyst to a specific C-H bond, enabling selective functionalization. For example, an aminoquinoline auxiliary at the C(3) position of a piperidine precursor has been used to direct palladium-catalyzed C-H arylation specifically to the C(4) position, leading to cis-3,4-disubstituted piperidines with excellent regioselectivity. acs.org

Furthermore, cycloaddition reactions, such as the boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes, offer a modular and highly regioselective route to polysubstituted piperidines. nih.govresearchgate.net Similarly, domino reactions involving the regioselective ring-opening of activated rings like aziridines, followed by cyclization, provide controlled access to specific piperidine isomers. rsc.org The inherent strain and reactivity of the starting ring system, combined with the nature of the nucleophile and catalyst, govern the regiochemical outcome of the final piperidine product. acs.org

Modern Catalytic Systems in Synthesis

Transition Metal Catalysis in Piperidine Derivative Formation

Transition metal catalysis has revolutionized the synthesis of complex molecules, and piperidine derivatives are no exception. Catalysts based on palladium, copper, and rhodium are particularly prominent, enabling a wide range of transformations including cross-coupling, C-H activation, and asymmetric hydrogenation to construct and functionalize the piperidine core. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing the piperidine skeleton. The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is a classic example. wikipedia.org A variation, the reductive Heck reaction, is particularly useful for synthesizing saturated heterocycles. This reaction intercepts the alkylpalladium(II) intermediate with a hydride source, leading to a new C-H bond instead of the typical C=C bond. nih.gov This approach has been applied to the asymmetric synthesis of quaternary tetrahydropyridines. nih.gov

Palladium catalysts also facilitate annulation strategies, where acyclic precursors are cyclized to form the piperidine ring. A notable example involves the use of a cyclic carbamate (B1207046) precursor which undergoes a Pd-catalyzed annulation to generate a variety of functionalized piperidines. nih.gov This method can be rendered asymmetric to produce enantiomerically enriched products. nih.gov Furthermore, palladium-catalyzed intramolecular C(sp3)–H arylation has been developed for the regio- and stereoselective synthesis of cis-3,4-disubstituted piperidines. acs.org The choice of ligand is often critical in these reactions to control reactivity and selectivity.

| Catalyst/Ligand | Reaction Type | Substrate Example | Product | Yield (%) | Selectivity | Ref |

| Pd(OAc)₂ / SPhos | Reductive Heck Cyclization | N-Tethered Aryl Iodide | 3,3-Disubstituted Tetrahydropyridine | 85 | 99% ee | nih.gov |

| [Pd(cinnamyl)Cl]₂ / (R)-DTBM-SEGPHOS | Annulation | Cyclic Carbamate + Alkyne | Functionalized Piperidine | 99 | 98% ee | nih.gov |

| Pd(OAc)₂ | C(sp³)–H Arylation | C(3)-Directed Piperidine | cis-3,4-Diarylpiperidine | 69 | >20:1 dr | acs.org |

| PdCl₂(CH₃CN)₂ | One-Pot Furan Synthesis | 1,3-Dicarbonyl + Alkenyl Bromide | Functionalized Furan | 94 | N/A | mdpi.com |

Copper(I)- and Copper(II)-Catalyzed Cyclizations

Copper catalysts offer an inexpensive and efficient alternative for synthesizing piperidines, primarily through intramolecular cyclization reactions. One prominent method is the copper-catalyzed intramolecular C-H amination of N-halide amides. nih.govacs.orgresearchgate.net This reaction involves the activation of a C(sp3)-H bond and subsequent C-N bond formation to yield the piperidine ring. The process is believed to proceed through a Cu(I)/Cu(II) redox cycle. nih.govacs.org

Another powerful copper-catalyzed strategy is the intramolecular carboamination or aminoazidation of unactivated alkenes. nih.govnih.govduke.edu In these reactions, both a C-N and a C-C or C-N₃ bond are formed across the double bond of a tethered alkene. The mechanism can involve an initial intramolecular syn-aminocupration, followed by further reaction to form the cyclized product. nih.govnih.gov These methods provide access to N-functionalized piperidines and can exhibit high levels of diastereoselectivity, particularly in the formation of disubstituted rings. nih.gov The choice of the copper salt, such as Cu(OAc)₂ or copper(II) neodecanoate, can significantly impact reaction efficiency. nih.govorganic-chemistry.org

| Catalyst | Reaction Type | Substrate Example | Product | Yield (%) | Selectivity | Ref |

| [Tpⁱᵖʳ²Cu(NCMe)] | Intramolecular C-H Amination | N-Fluoro Amide | Piperidine | 99 | N/A | acs.org |

| Cu(neodecanoate)₂ | Intramolecular Carboamination | N-Arylsulfonyl-δ-alkenylamine | Fused Piperidine | 81 | N/A | nih.gov |

| Cu(OAc)₂ | Aliphatic C-H Amination | N-Alkylamidine | Tetrahydropyrimidine | up to 80 | trans-diastereoselective | organic-chemistry.org |

| Cu(OTf)₂ / PyBox | Alkene Aminoazidation | N-Tosyl-δ-alkenylamine | Azido-piperidine | 95 | >20:1 dr | nih.gov |

Rhodium(I) Catalysis with Chiral Ligands

Rhodium(I) complexes, particularly when paired with chiral ligands, are preeminent in the field of asymmetric catalysis for producing enantiomerically pure piperidines. A highly effective strategy is the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cnresearchgate.netliverpool.ac.uk Activating the pyridine (B92270) ring as a pyridinium salt enhances its susceptibility to reduction under milder conditions than required for the neutral pyridine. Using a chiral Rh(I) catalyst, this reduction can proceed with high levels of enantioselectivity. dicp.ac.cnresearchgate.net A related, innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts, which uses a chiral primary amine as both a hydrogen source and a chirality source, obviating the need for a chiral ligand on the metal. dicp.ac.cnresearchgate.net

Rhodium(I) also catalyzes asymmetric arylative cyclizations of substrates containing both an alkyne and an enoate tethered to a nitrogen atom. nih.gov In this process, reaction with an arylboronic acid leads to the formation of two new carbon-carbon bonds and a stereocenter, providing access to chiral piperidines with good enantioselectivity. nih.gov A key step in some domino reactions is a 1,4-Rh(I) migration, which enables arylboronic acids to act as versatile coupling partners in the enantioselective synthesis of densely functionalized cyclic systems. rsc.org

| Catalyst Precursor | Chiral Ligand/Amine | Reaction Type | Product | Yield (%) | Selectivity (dr or ee) | Ref |

| [Cp*RhCl₂]₂ | (R)-1-Phenylethylamine | Asymmetric Reductive Transamination | Chiral Piperidine | 84 | >20:1 dr, 98% ee | researchgate.net |

| [Rh(cod)(OH)]₂ | (S)-Segphos | Asymmetric Carbometalation | 3-Aryl Tetrahydropyridine | 81 | 96% ee | acs.org |

| Rh(acac)(coe)₂ | C₁-Symmetric Diene | Asymmetric Arylative Cyclization | Chiral Piperidine | 87 | 94% ee | nih.gov |

| [Rh(C₂H₄)₂Cl]₂ | Chiral Diene | Arylative Cyclization | (Trifluoromethyl)cyclobutanol | 98 | 98% ee | nih.gov |

Cobalt(II) Catalysis for Intramolecular Cyclization

Cobalt(II)-based metalloradical catalysis has emerged as a powerful strategy for constructing cyclic compounds through intramolecular radical cyclizations. nih.govthieme-connect.de This approach leverages the ability of Co(II) complexes to activate substrates and generate radical intermediates that can undergo cyclization to form new carbon-carbon or carbon-heteroatom bonds. In the context of piperidine synthesis, this methodology can be applied to the cyclization of appropriately functionalized linear precursors.

The general mechanism involves the generation of a radical species which then participates in a cyclization cascade. For instance, cobalt(II) complexes, particularly with porphyrin ligands, are effective in activating diazo compounds or organic azides to generate cobalt(III)-carbene or -nitrene radicals, respectively. nih.gov These reactive intermediates can then undergo intramolecular radical addition to a tethered alkene, initiating the ring-forming process. A key advantage of this approach is the potential for stereocontrol, particularly when using chiral ligands, allowing for the synthesis of enantiomerically enriched piperidine derivatives. nih.gov

While a versatile method for heterocycle synthesis, specific applications of cobalt(II)-catalyzed intramolecular cyclization for the direct synthesis of 1-tert-Butyl-piperidin-4-ol are not extensively detailed in readily available literature. However, the principles have been applied to the synthesis of various substituted piperidines. For example, the radical cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines stereoselectively. nih.gov Furthermore, cobalt(II) catalysts have been utilized in the intramolecular cyclization of linear amino-aldehydes, yielding various piperidines. thieme-connect.de

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as powerful alternatives to metal-based catalysis for the synthesis of complex molecules, including piperidine derivatives. These approaches offer mild reaction conditions, high stereoselectivity, and a reduced environmental footprint.

Organocatalytic strategies often employ small organic molecules, such as proline and its derivatives, to catalyze reactions. A notable example is the domino Michael addition/aminalization process, which can be used to construct polysubstituted piperidines with the formation of multiple contiguous stereocenters in a single step with high enantioselectivity.

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable specificity and efficiency. ox.ac.ukmdpi.com This approach is particularly advantageous for the synthesis of chiral compounds. nih.gov For the synthesis of piperidine alkaloids and related structures, a combination of biocatalysis and organocatalysis has been explored. researchgate.net Multi-enzyme cascades, for instance, involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED), have been developed to produce enantiomerically pure substituted piperidines from simple starting materials in a one-pot reaction. researchgate.net While direct biocatalytic routes to this compound are not prominently documented, the existing methodologies for synthesizing chiral amines and piperidines highlight the significant potential of this approach. mdpi.comnih.gov

Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for piperidines, aiming to minimize environmental impact and enhance sustainability. unibo.it This involves the careful selection of solvents, reagents, and catalytic systems, as well as the optimization of reaction conditions to reduce waste and energy consumption.

Environmentally Benign Synthetic Protocols

A key aspect of green chemistry is the use of environmentally friendly solvents. In piperidine synthesis, there is a growing trend to replace hazardous solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) with greener alternatives. ajgreenchem.comycdehongchem.com Ethanol (B145695), for example, is considered a preferable green solvent as it can be derived from renewable resources and is less toxic than methanol. ajgreenchem.com Studies have shown that ethanol can even accelerate reaction rates in the synthesis of substituted piperidines compared to methanol. ajgreenchem.com The use of water as a reaction medium is another green approach that has been successfully applied to the synthesis of piperidinols through intramolecular cyclization.

Solvent selection guides, such as the one developed by Sanofi, provide a systematic framework for choosing more sustainable solvents based on safety, health, and environmental criteria. ubc.ca Such guides classify solvents into categories like "recommended," "substitution advisable," and "banned," helping chemists make more environmentally conscious decisions. ubc.ca

Efficiency and Sustainability in Reaction Design

The efficiency and sustainability of a synthetic process can be quantitatively assessed using various green chemistry metrics. scientificupdate.comwhiterose.ac.ukmdpi.comnih.gov

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govjocpr.comrsc.orgresearchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. nih.govresearchgate.net

Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. nih.gov A lower PMI indicates a more sustainable and efficient process. The pharmaceutical industry, a major user of piperidine-containing compounds, has increasingly adopted PMI to evaluate and improve the greenness of its manufacturing processes. nih.gov

Designing reactions to be more step-economic, by combining multiple transformations into a single operation (tandem or domino reactions), can significantly improve both atom economy and PMI. nih.gov The use of catalysis, as opposed to stoichiometric reagents, is another cornerstone of green reaction design, as it reduces waste and often allows for milder reaction conditions. nih.gov

Conformational Analysis and Molecular Dynamics of 1 Tert Butyl Piperidin 4 Ol

Theoretical and Computational Studies

The conformational landscape of 1-tert-Butyl-piperidin-4-ol is governed by a complex interplay of steric and electronic effects. Theoretical and computational chemistry provides powerful tools to dissect these interactions and predict the molecule's preferred three-dimensional structures. These studies are crucial for understanding its reactivity and potential interactions in a biological context.

Density Functional Theory (DFT) Calculations for Conformational Preferences

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, allowing for the calculation of geometric parameters, molecular stability, and electronic properties. For piperidine (B6355638) derivatives, DFT calculations are instrumental in determining the relative energies of different conformers, particularly the chair and twist-boat forms, and the energetic cost of placing substituents in axial versus equatorial positions.

Research on substituted piperidines often employs DFT methods, such as the M06-2X level of theory, to calculate the free energy difference (ΔG) between conformers. nih.gov These calculations can accurately predict the preference for one conformation over another. For this compound, DFT would be used to compare the energies of two primary chair conformations: one with the 4-hydroxyl group in an axial position and the other with it in an equatorial position. The large N-tert-butyl group is assumed to be equatorial to avoid prohibitive steric strain. The calculations would quantify the energy difference, confirming the equatorial preference of the hydroxyl group.

Table 1: Hypothetical DFT-Calculated Relative Energies for this compound Conformers

| Conformer | 4-OH Position | N-tert-Butyl Position | Relative Free Energy (ΔG) in kcal/mol (Illustrative) | Population at 298 K (Illustrative) |

| Chair 1 | Equatorial | Equatorial | 0.00 | ~90% |

| Chair 2 | Axial | Equatorial | +1.5 | ~10% |

| Twist-Boat | - | - | +5.5 | <1% |

Note: These are illustrative values based on principles from computational studies on similar molecules. The actual values would require specific DFT calculations for this exact compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a complementary approach to DFT for studying larger systems or longer timescale events. MM methods, using force fields like MM3 and MM4, are often used to perform initial conformational searches to identify low-energy structures. nih.gov

Following the identification of stable conformers, MD simulations can be performed to study the dynamic behavior of this compound. nih.govnih.gov These simulations model the atomic motions of the molecule over time, providing insights into the flexibility of the piperidine ring, the barriers to conformational changes (e.g., chair-to-chair interconversion or chair-to-twist-boat transitions), and the influence of solvent on conformational preferences. nih.gov For instance, an MD simulation would show the piperidine ring predominantly occupying the most stable chair conformation, with occasional, transient excursions to higher-energy twist-boat or other non-chair forms.

Analysis of A-Values and Steric Interactions

The conformational preference of a substituent on a cyclohexane (B81311) or piperidine ring is quantified by its "A-value," which represents the free energy difference between a conformation with the substituent in an equatorial position and one with it in an axial position. A positive A-value indicates a preference for the equatorial position.

The tert-butyl group has one of the largest A-values of any common substituent, typically estimated to be around 5 kcal/mol. This overwhelmingly strong preference for the equatorial position is due to severe steric strain, specifically 1,3-diaxial interactions, that occurs when it is forced into an axial position. libretexts.org An axial tert-butyl group's methyl groups would clash with the axial hydrogens on carbons 3 and 5 of the ring. In this compound, this means the N-tert-butyl group acts as a "conformational lock," holding the ring in an orientation where this group is equatorial. This, in turn, dictates the relative stability of the axial vs. equatorial 4-hydroxyl group. The steric strain associated with an axial chlorine atom, for comparison, is significantly lower. libretexts.org

Table 2: Selected A-Values (Equatorial Preference)

| Substituent | A-Value (kcal/mol) | Steric Demand |

| -Cl | 0.5 | Low |

| -OH | 0.9 | Moderate |

| -CH₃ | 1.7 | Moderate |

| -iPr (Isopropyl) | 2.1 | High |

| -tBu (tert-Butyl) | ~5.0 | Very High |

Investigation of Chair and Twist-Boat Conformations in Piperidine Rings

Like cyclohexane, the piperidine ring most commonly adopts a low-energy chair conformation. However, other conformations, such as the twist-boat, are also possible. The twist-boat conformation is typically higher in energy than the chair by approximately 5.5 kcal/mol for unsubstituted cyclohexane. sikhcom.net

Significant steric strain can alter this energy landscape. In molecules like cis-1,4-di-tert-butylcyclohexane, where a chair conformation would force one of the bulky tert-butyl groups into an axial position, the molecule preferentially adopts a twist-boat conformation to alleviate the severe 1,3-diaxial interactions. nih.govstudy.comupenn.edu This demonstrates that under conditions of extreme steric hindrance, the twist-boat can become the global energy minimum. sikhcom.netstudy.com For this compound, the N-tert-butyl group can easily adopt an equatorial position in a chair conformation. Therefore, the chair form is expected to be significantly more stable, and the twist-boat conformation would not be present to any significant extent. chemrxiv.org

Influence of the tert-Butyl Group on Ring Conformation

The N-tert-butyl group in this compound is the single most dominant factor controlling the molecule's conformation. Due to its immense steric bulk and the associated high A-value, it effectively locks the piperidine ring in a single chair conformation where it occupies the equatorial position. libretexts.org

This "locking" effect prevents the ring inversion that is common in other piperidine or cyclohexane derivatives. In a typical ring flip, equatorial substituents become axial and vice versa. Since the energy penalty for an axial tert-butyl group is so high (estimated at ~5 kcal/mol), this process is energetically forbidden. libretexts.orgchemrxiv.org Consequently, the conformation of the entire ring is fixed, and the only remaining conformational question is the orientation of the C-4 hydroxyl group, which will strongly prefer the equatorial position to minimize its own, albeit much smaller, steric interactions.

Pseudoallylic Strain Effects on Conformation

Pseudoallylic strain (also known as A(1,3) strain) is a specific type of steric interaction that becomes important when the nitrogen atom of the piperidine ring has partial double-bond character. nih.govacs.org This occurs when the nitrogen's lone pair of electrons can conjugate with an adjacent π-system, such as a carbonyl group (in an amide) or an aromatic ring. acs.orgumn.edu This conjugation increases the sp2 hybridization of the nitrogen, flattening its geometry. nih.gov

The resulting planarity creates a steric clash between a substituent on the nitrogen and an equatorial substituent at the C2 position of the ring. To alleviate this strain, the C2 substituent is often forced into the axial position. nih.govacs.org

In the case of this compound, the nitrogen is a simple sp3-hybridized amine. There is no adjacent π-system for conjugation. Therefore, pseudoallylic strain is not a significant factor in determining the conformation of this specific molecule. This effect is, however, critically important in N-acyl or N-aryl derivatives of piperidine. nih.gov

Spectroscopic Investigation of Conformations

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and conformational preferences of cyclic molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, offering a detailed picture of the molecule's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

NMR spectroscopy is a powerful tool for determining the conformational equilibrium of piperidine rings. The chemical shifts, coupling constants, and through-space interactions of protons (¹H NMR) and carbon atoms (¹³C NMR) provide definitive evidence for the preferred orientation of substituents.

In this compound, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. The bulky tert-butyl group on the nitrogen atom is a strong "conformational lock," meaning it will almost exclusively occupy the sterically less hindered equatorial position. This restriction simplifies the conformational analysis, as the primary question becomes the orientation of the hydroxyl group at the C-4 position. This leads to an equilibrium between two chair conformers: one with an equatorial hydroxyl group and the other with an axial hydroxyl group. The relative populations of these two conformers can be determined by analyzing the NMR spectrum.

Key features in the ¹H NMR spectrum, such as the chemical shift and multiplicity of the H-4 proton (the proton attached to the same carbon as the hydroxyl group), are particularly diagnostic. An axial H-4 typically appears at a higher field (lower ppm) and exhibits large axial-axial coupling constants with the adjacent axial protons on C-3 and C-5. Conversely, an equatorial H-4 appears at a lower field (higher ppm) and shows smaller equatorial-axial and equatorial-equatorial couplings.

The following table outlines the expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound based on general values for substituted piperidines.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C(CH₃)₃ | ~27-29 | Carbons of the tert-butyl methyl groups. |

| C (CH₃)₃ | ~50-55 | Quaternary carbon of the tert-butyl group. |

| C-2, C-6 | ~50-55 | Carbons adjacent to the nitrogen atom. |

| C-3, C-5 | ~30-35 | Carbons beta to the nitrogen atom. |

| C-4 | ~65-70 | Carbon bearing the hydroxyl group. |

At room temperature, the chair-chair interconversion of the piperidine ring can be rapid on the NMR timescale, resulting in a spectrum that shows an average of the contributing conformers. Low-temperature NMR experiments are crucial for slowing down this ring flipping. By decreasing the temperature, it is possible to "freeze out" the individual conformers, allowing them to be observed as distinct species in the NMR spectrum.

For this compound, cooling the sample would allow for the direct observation of the signals corresponding to the conformer with the axial hydroxyl group and the conformer with the equatorial hydroxyl group, provided both are present in sufficient quantities. By integrating the signals for each distinct conformer, their population ratio can be precisely calculated. Furthermore, by analyzing the spectra at various temperatures, the energy barrier (ΔG‡) for the chair-chair interconversion can be determined, providing fundamental data on the molecule's dynamic behavior.

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. This is exceptionally useful for confirming stereochemical relationships and conformational assignments.

In the context of this compound, NOE studies, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would provide definitive proof of substituent orientations. For instance:

Axial H-4: An NOE would be observed between the axial proton at C-4 and the other axial protons at C-2 and C-6, as they are in a 1,3-diaxial relationship and therefore spatially close.

Equatorial H-4: An equatorial proton at C-4 would show NOE correlations to the adjacent equatorial and axial protons at C-3 and C-5.

These spatial correlations provide unambiguous evidence to assign the signals in the ¹H NMR spectrum and determine the predominant orientation (axial or equatorial) of the hydroxyl group.

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by vibrations characteristic of the alcohol and tertiary amine groups, as well as the hydrocarbon framework.

The most prominent feature would be the O-H stretching band of the alcohol group, which is sensitive to hydrogen bonding. In a dilute solution, a sharp band around 3600 cm⁻¹ for the "free" (non-hydrogen-bonded) O-H group would be expected. In a more concentrated sample or in the solid state, intermolecular hydrogen bonding would cause this band to broaden significantly and shift to a lower frequency (typically 3200-3400 cm⁻¹). The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region, characteristic of a secondary alcohol. Vibrations involving the C-N bond of the tertiary amine are typically found in the fingerprint region (1000-1200 cm⁻¹).

The table below summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3400 (Broad) |

| C-H (Alkane) | Stretching | 2850 - 2970 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

| C-N (Amine) | Stretching | 1000 - 1200 |

Note: This table presents expected frequency ranges for the identified functional groups. Precise peak positions can vary based on the sample state and intermolecular interactions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. For this compound (molar mass: 157.25 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 157.

The fragmentation pattern is highly informative. The bulky tert-butyl group and the hydroxyl group significantly influence how the molecular ion breaks apart. Key expected fragmentation pathways include:

Loss of a methyl radical ([M-15]⁺): A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, which would result in a peak at m/z = 142.

Alpha-cleavage: The most favorable fragmentation for tertiary amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of a propyl radical, but more significantly, cleavage within the ring can lead to a prominent ion. For the related compound 1-tert-butylpiperidine, a base peak at m/z 126 is observed, corresponding to the loss of a methyl group followed by the loss of a hydrogen molecule. A similar fragmentation for the hydroxylated version could be expected.

Dehydration ([M-18]⁺˙): Alcohols frequently lose a molecule of water (H₂O), which would produce a peak at m/z = 139.

The table below details the plausible mass spectral fragments for this compound.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 157 | [C₉H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [C₈H₁₆NO]⁺ | M⁺˙ - •CH₃ (Loss of methyl from t-butyl) |

| 139 | [C₉H₁₇N]⁺˙ | M⁺˙ - H₂O (Dehydration) |

| 98 | [C₅H₁₂N]⁺ | Alpha-cleavage and ring opening |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Note: The fragmentation pathways and m/z values are predicted based on established mass spectrometry principles.

Chemical Reactivity and Derivatization Strategies

Reactions at the Hydroxyl Group

The secondary alcohol functionality at the C-4 position is a versatile handle for introducing a range of substituents and for modifying the core structure.

The conversion of the hydroxyl group of 1-tert-Butyl-piperidin-4-ol to an ether is a common strategy to introduce new alkyl or aryl substituents. This can be achieved through several established methods, each with its own advantages and limitations.

Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.org For this compound, the first step would be treatment with a strong base (e.g., sodium hydride, NaH) to generate the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a suitable electrophile like a primary alkyl halide (e.g., methyl iodide, ethyl bromide).

The Williamson ether synthesis is most effective with methyl and primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are less suitable as they tend to undergo elimination reactions in the presence of the basic alkoxide. wikipedia.orgquora.com

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route to ethers, particularly when the Williamson synthesis is not feasible. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, this compound would react with another alcohol (R-OH) in the presence of the PPh₃/DEAD reagent system. The hydroxyl group is activated by the reagents, forming a good leaving group which is then displaced by the nucleophilic alcohol. This method is advantageous for creating sterically hindered ethers. nih.gov

| Reagent System | Nucleophile | Product Type | Key Feature |

| 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Alkoxide (from starting alcohol) | Alkyl Ether | SN2 mechanism; best with unhindered halides. masterorganicchemistry.com |

| PPh₃, DEAD/DIAD, R-OH | External Alcohol (R-OH) | Alkyl or Aryl Ether | Inversion of stereochemistry; good for secondary alcohols. organic-chemistry.orgwikipedia.org |

The hydroxyl group can be converted into a good leaving group, such as a halide, making the C-4 position susceptible to nucleophilic attack. A common method for this transformation is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into a chloropiperidine derivative. nih.gov

Research has demonstrated an efficient synthesis of 1-tert-butyl-4-chloropiperidine (B1246326) from this compound using thionyl chloride. nih.gov This reaction can sometimes be complicated by a competing elimination reaction that forms an alkene side product. However, the addition of tetrabutylammonium (B224687) chloride has been shown to effectively suppress the formation of this elimination byproduct. nih.gov The mechanism can proceed via an SNi (internal return) or SN2 pathway, depending on the presence of a base like pyridine (B92270). masterorganicchemistry.com In the absence of a base, the reaction typically proceeds with retention of configuration (SNi), while the presence of pyridine leads to inversion of configuration (SN2). masterorganicchemistry.com

This resulting 4-chloro derivative is a valuable intermediate for introducing other nucleophiles at the C-4 position.

| Reagent | Product | Key Consideration |

| Thionyl Chloride (SOCl₂) | 1-tert-butyl-4-chloropiperidine | Can be accompanied by elimination; additives can suppress side products. nih.gov |

| Phosphorus Tribromide (PBr₃) | 1-tert-butyl-4-bromopiperidine | Another common method for converting alcohols to alkyl bromides. |

Reactions at the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, bearing a bulky tert-butyl group. This structural feature has significant implications for its reactivity.

For a typical secondary piperidine, the nitrogen is a nucleophilic center that readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. derpharmachemica.com However, in the case of this compound, the nitrogen atom is already alkylated with a tert-butyl group. The tert-butyl group is a stable, non-labile substituent that cannot be easily removed or further alkylated under standard conditions.

Therefore, direct N-alkylation or N-acylation reactions are not viable for this compound. These reactions are fundamental to the derivatization of piperidines with a free N-H group (secondary amines) but are not applicable to this specific tertiary amine. For context, if the nitrogen were not substituted with a tert-butyl group (e.g., in piperidin-4-ol), it could be readily acylated or alkylated. For instance, N-acylation is a common protective group strategy in multi-step syntheses and is crucial for creating many bioactive compounds. derpharmachemica.com

The this compound moiety can be considered a valuable building block or scaffold in medicinal chemistry. Its rigid cyclic structure and the presence of the hydroxyl group allow for the systematic elaboration of more complex molecules. The tert-butyl group can be a desirable feature, providing steric bulk and lipophilicity which can influence a molecule's pharmacokinetic and pharmacodynamic properties.

A closely related compound, 1-Boc-4-piperidone, where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group, is widely used as a key intermediate in the synthesis of diverse nitrogen-containing heterocycles. sigmaaldrich.com The ketone functionality of 1-Boc-4-piperidone allows for a wide array of chemical transformations. Similarly, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-tert-butyl-4-piperidone, which then serves as a versatile precursor for various derivatizations. This ketone can undergo reactions such as:

Reductive amination: To introduce a variety of amine-containing substituents at the C-4 position.

Wittig reaction: To form an exocyclic double bond, which can be further functionalized.

Synthesis of spirocycles: By constructing a new ring at the C-4 position. sigmaaldrich.com

The use of the piperidine scaffold is prevalent in FDA-approved drugs, highlighting its importance as a "privileged structure" in drug design. acs.org The derivatization of the this compound core allows for the exploration of chemical space to develop novel therapeutic agents. mdpi.compatsnap.com

| Starting Material | Key Transformation | Resulting Scaffold | Potential Applications |

| This compound | Oxidation to Ketone | 1-tert-Butyl-4-piperidone | Precursor for reductive amination, Wittig reactions, spirocyclization. sigmaaldrich.com |

| This compound | Etherification/Substitution | 4-O-substituted or 4-N-substituted piperidines | Modulation of biological activity and physicochemical properties. mdpi.com |

Ring Transformations and Expansions/Contractions

While no specific examples detailing ring transformations of this compound were found, the piperidine ring system, in general, can undergo such rearrangements. These reactions are less common than functional group interconversions but represent a powerful strategy for accessing different heterocyclic systems.

Ring Contraction: Methods for the ring contraction of piperidines to form pyrrolidines have been developed. One approach involves a photomediated process on α-acylated piperidines. nih.gov This reaction proceeds through a Norrish type II hydrogen atom transfer, leading to a 1,4-diradical, followed by C-N bond fragmentation and subsequent intramolecular cyclization to yield the cyclopentane (B165970) (pyrrolidine) product. nih.gov Other strategies leverage bicyclic, quaternary-ammonium intermediates that undergo formal ring contraction upon attack by an exogenous nucleophile. nih.gov

Ring Expansion: The expansion of a piperidine ring to an azepane (a seven-membered ring) is also a known transformation. These reactions can proceed through various mechanisms, often involving the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. While specific methodologies for expanding this compound are not documented, general strategies for piperidine ring expansion could potentially be adapted.

These ring transformation strategies are synthetically valuable for creating novel molecular scaffolds that may exhibit unique biological activities. However, their application to a specific substrate like this compound would require dedicated investigation to optimize reaction conditions and assess feasibility.

Derivatives as Synthetic Intermediates and Building Blocks

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules. Due to the stable nature of the N-tert-butyl group, which is not readily cleaved like a protecting group, derivatives of this compound are primarily designed to modify or replace the hydroxyl group at the C-4 position. This allows the robust piperidine core to be incorporated as a permanent structural feature in larger, more complex molecular architectures. Its derivatives are key intermediates that provide a reliable framework for building molecules with specific three-dimensional shapes and functionalities.

Derivatives of this compound are instrumental in constructing intricate molecular frameworks, particularly spirocyclic systems. Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid structures and novel chemical properties.

A primary strategy involves the oxidation of this compound to its corresponding ketone, 1-tert-Butyl-4-piperidone . This ketone is a versatile building block for creating spiro-piperidine derivatives. One notable application is in the Parham cyclization reaction, where the piperidone is treated with an organolithium reagent, such as one derived from an o-haloanisole. The organolithium reagent adds to the carbonyl group of the piperidone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed intramolecular cyclization yields a spiro[isobenzofuran-piperidine] structure. This methodology has been applied to synthesize a variety of spiro[isobenzofuran-1(3H),4'-piperidines], which are investigated as potential agents for the central nervous system. nih.gov

The general synthetic pathway is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| 1 | This compound | Oxidizing Agent (e.g., PCC, Swern) | Oxidation of secondary alcohol | 1-tert-Butyl-4-piperidone |

| 2 | 1-tert-Butyl-4-piperidone | Organolithium Reagent (e.g., Lithiated Benzene derivative) | Nucleophilic addition to carbonyl | Tertiary Alcohol Intermediate |

| 3 | Tertiary Alcohol Intermediate | Acid Catalyst | Intramolecular Cyclization | Spiro[isobenzofuran-piperidine] |

This approach highlights how the initial simple structure of this compound can be elaborated into complex, polycyclic systems that are otherwise challenging to synthesize.

A crucial aspect of using this compound as a building block is the strategic conversion of its hydroxyl group into other functionalities, thereby preparing the molecule for subsequent reactions. This derivatization unlocks a wider range of chemical transformations.

A key example of this strategy is the conversion of this compound to 1-tert-Butyl-4-chloropiperidine . This transformation is effectively achieved by treating the alcohol with thionyl chloride. nih.gov Research has shown that the inclusion of an additive like tetrabutylammonium chloride can suppress the formation of elimination side-products, leading to a more efficient and cleaner reaction. nih.gov

The resulting 1-tert-butyl-4-chloropiperidine is a significantly more versatile synthetic intermediate than the starting alcohol for several reasons:

Nucleophilic Substitution : The chloride is a good leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, azides, cyanides) to introduce new functional groups at the C-4 position.

Organometallic Reagent Formation : The chloro-derivative is a direct precursor to the corresponding Grignard reagent, (1-tert-butyl-piperidin-4-yl)magnesium chloride . nih.gov The formation of this organometallic compound is a powerful transformation, as it reverses the polarity of the C-4 carbon, turning it from an electrophilic center (in the chloride) into a potent nucleophile. This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.

The table below summarizes key derivatization reactions for introducing new functionality.

| Starting Material | Reagent(s) | Product | Purpose of Transformation |

| This compound | Thionyl Chloride (SOCl₂) | 1-tert-Butyl-4-chloropiperidine | Converts hydroxyl to a good leaving group for substitution reactions. |

| 1-tert-Butyl-4-chloropiperidine | Magnesium (Mg) | (1-tert-butyl-piperidin-4-yl)magnesium chloride | Creates a potent carbon nucleophile (Grignard reagent) for C-C bond formation. |

These derivatization strategies demonstrate the utility of this compound not just as a static core, but as a modifiable platform for accessing a diverse range of more complex and functionally rich molecules.

Applications in Medicinal Chemistry and Drug Discovery

Piperidine (B6355638) Scaffolds in Approved Drugs and Drug Candidates

The utility of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs, where it often forms the core of the molecule. This widespread application is a testament to its favorable physicochemical and pharmacological properties.

The piperidine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. pageplace.de The benzoylpiperidine fragment, for instance, is a key component in a wide array of bioactive compounds with therapeutic effects ranging from anti-cancer to neuroprotective agents. researchgate.netnih.gov The prevalence of the piperidine ring in successful drugs highlights its ability to serve as a versatile platform for the development of new therapeutic agents. nih.gov This versatility stems from its unique structural and chemical properties, which allow for the facile introduction of various substituents to modulate biological activity.

The piperidine scaffold significantly contributes to the biological activity and selectivity of drug candidates. thieme-connect.comresearchgate.net Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. ijnrd.org This structural rigidity can lead to higher binding affinities and improved selectivity for the intended receptor or enzyme.

The introduction of chiral centers within the piperidine ring can further enhance its utility by allowing for stereospecific interactions with biological macromolecules. thieme-connect.comthieme-connect.com Chiral piperidine-containing molecules can exhibit improved potency, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net Moreover, the physicochemical properties of a molecule, such as its lipophilicity and basicity, can be fine-tuned by modifying the piperidine scaffold, thereby optimizing its drug-like characteristics. thieme-connect.comresearchgate.net For example, the piperidine ring can act as a part of the pharmacophore, directly interacting with the active site of an enzyme, or as a building block to achieve the desired conformation and physical properties of a pharmaceutical. mdpi.com

Design and Synthesis of 1-tert-Butyl-piperidin-4-ol Derivatives for Targeted Biological Activities

This compound and its oxidized form, 1-Boc-4-piperidone, are versatile starting materials in the synthesis of a diverse range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled chemical transformations at other positions of the piperidine ring.

Derivatives of this compound have been instrumental in the development of inhibitors for various biological targets, including kinases, which are crucial regulators of cellular processes.

Kinase Inhibitors:

Vandetanib: This multi-kinase inhibitor, approved for the treatment of certain types of thyroid cancer, is synthesized using a key intermediate derived from a protected form of 4-hydroxymethylpiperidine, a close derivative of this compound. atlantis-press.com Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. atlantis-press.com

Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. researchgate.net

Protein Kinase B (Akt) Inhibitors: The 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold has been utilized to develop potent and selective inhibitors of Protein Kinase B (Akt), a key enzyme in cell survival pathways that is often dysregulated in cancer. nih.gov

Other Biological Targets:

GPR119 Agonists: Novel 1,2,3-triazolo piperidine carboxylate derivatives have been synthesized as potential agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.govnih.gov

Mycobacterium tuberculosis MenA Inhibitors: The piperidine scaffold has been explored in the development of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the survival of Mycobacterium tuberculosis. nih.gov

Beta-Lactamase Inhibitors: this compound derivatives are used as intermediates in the synthesis of novel beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. google.com

Below is a table summarizing some of the biological targets of this compound derivatives.

| Drug/Compound Class | Target(s) | Therapeutic Area |

| Vandetanib | VEGFR, EGFR | Oncology |

| Crizotinib | ALK, c-Met | Oncology |

| Akt Inhibitors | Protein Kinase B (Akt) | Oncology |

| GPR119 Agonists | GPR119 | Diabetes |

| MenA Inhibitors | MenA | Tuberculosis |

| Beta-Lactamase Inhibitors | Beta-Lactamase | Infectious Diseases |

The this compound scaffold provides a robust platform for optimization to enhance the potency and selectivity of drug candidates while minimizing toxicity. A notable example is the development of inhibitors for Protein Kinase B (PKB/Akt). Starting from a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine scaffold, researchers were able to significantly improve potency and selectivity through systematic modifications. nih.gov

By exploring different substituents on the benzyl group, it was discovered that the introduction of chloro and tert-butyl groups at specific positions led to a substantial increase in selectivity for PKB over the closely related kinase PKA. nih.gov For instance, the 2,4-dichloro substituted analog exhibited approximately 150-fold selectivity for PKB, while maintaining nanomolar potency. nih.gov Similarly, a 4-tert-butyl substituent also conferred high selectivity. nih.gov This demonstrates how the piperidine core can be strategically decorated to optimize interactions with the target protein and achieve a desirable biological profile.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies have provided valuable insights for the design of more effective therapeutic agents.

In the development of PKB inhibitors, a clear SAR was established for the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine series. nih.gov The study revealed that lipophilic substituents on the benzyl ring were generally favorable for potency. The position and nature of these substituents were critical for achieving selectivity against other kinases.

Similarly, in the development of MenA inhibitors for Mycobacterium tuberculosis, SAR studies of piperidine derivatives identified key structural features required for potent activity. nih.gov These studies focused on modifying three distinct regions of the inhibitor scaffold to improve both on-target potency and drug-like properties. nih.gov

The following table details the SAR for selected 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives as PKBβ inhibitors.

| Compound No. | Benzyl Substituent | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKBβ) |

| 2 | 4-Chloro | 25 | 700 | 28 |

| 9 | 2-Methoxy | 110 | >5000 | >45 |

| 10 | 4-tert-Butyl | 20 | 2520 | 126 |

| 12 | 2,4-Dichloro | 17 | 2500 | 147 |

| 14 | 2,6-Dichloro | 11 | 1600 | 145 |

| 18 | 2-Naphthyl | 14 | 960 | 69 |

Data sourced from Collins et al., J. Med. Chem. 2010, 53, 5, 2147–2157. nih.gov

Advanced Drug Design Concepts Employing Piperidine Moieties

The strategic incorporation of piperidine rings, such as the one found in this compound, is a key tactic in modern drug design to enhance the developability of new chemical entities. thieme-connect.comresearchgate.net

Modulation of ADME Properties

The tert-butyl group, as seen in this compound, can also significantly influence a molecule's ADME profile. It can act as a steric shield, hindering metabolic processes and thereby increasing the biological half-life of a drug. Furthermore, the hydrophobicity of a compound can be increased by the presence of a tert-butyl group, which can enhance membrane penetration.

Table 1: Impact of Piperidine and Related Moieties on Physicochemical Properties

| Compound/Moiety | Base Compound | Modification | LogP/LogD | Impact on Physicochemical Property |

|---|---|---|---|---|

| 5-methoxy-2-[1-(piperidin-4-yl)propyl]pyridine | - | Introduction of piperidine | LogP = 2.7, LogD at pH < 8 is negative | Increased aqueous solubility and lower lipophilicity at physiological pH. acdlabs.comacdlabs.com |

| Phenylthiazole derivative | Lead compound 1a | Addition of a tert-butyl moiety | Higher cLogP | Increased hydrophobicity and membrane penetration. |

| Ziritaxestat | Piperidine-containing precursor | Replacement of piperidine with piperazine | Lower pKa | Reduced basicity to mitigate hERG inhibition. drughunter.com |

This table is interactive and can be sorted by clicking on the column headers.

Addressing Cardiac hERG Toxicity

A significant hurdle in drug development is the potential for cardiotoxicity, often mediated through the blockade of the human ether-a-go-go-related gene (hERG) potassium channel. nih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger life-threatening arrhythmias. drughunter.com Many compounds containing a basic nitrogen atom, a common feature of piperidine derivatives, have been associated with hERG liability. drughunter.com

Strategies to mitigate hERG toxicity in piperidine-containing compounds include reducing the lipophilicity and basicity of the amine. nih.gov The introduction of polar groups or the replacement of the piperidine ring with a less basic heterocycle, such as piperazine, are common approaches. drughunter.com For instance, in the development of the autotaxin inhibitor Ziritaxestat, a key piperidine ring was replaced with a piperazine ring, which successfully resolved the hERG issue by lowering the compound's pKa. drughunter.com

Table 2: hERG Inhibition Data for Selected Piperidine-Containing Compounds

| Compound | Target | hERG IC50 | Reference |

|---|---|---|---|

| Dofetilide | Antiarrhythmic | 69 nM | researchgate.net |

| Terfenadine | Antihistamine | 1885 nM | researchgate.net |

| Cisapride | Gastroprokinetic agent | 1518 nM | researchgate.net |

| Sertindole | Antipsychotic | 353 nM | researchgate.net |

| Astemizole | Antihistamine | 59 nM | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Introduction of Chirality for Improved Pharmacological Profiles

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of drug design. chiralpedia.com The two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a better safety profile than the other. chiralpedia.commdpi.com The introduction of a chiral center into a piperidine ring can lead to a more defined three-dimensional structure, which can result in a better fit with the target protein. thieme-connect.comresearchgate.net

This "chiral switching" from a racemic mixture to a single enantiomer has been a successful strategy for developing improved drugs with faster onset of action and reduced side effects. chiralpedia.com For example, in a series of antihypertensive 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, the (+) isomers were consistently more potent than the corresponding (-) isomers. nih.gov Similarly, for the calcium antagonist benidipine hydrochloride, the (+)-alpha isomer was found to be 30 to 100 times more potent than the (-)-alpha isomer.

Table 3: Differential Activity of Chiral Piperidine Derivatives

| Compound | Enantiomer/Isomer | Pharmacological Activity | Reference |

|---|---|---|---|

| Benidipine hydrochloride | (+)-alpha isomer | 30-100 times more potent hypotensive effect | Not explicitly cited |

| Benidipine hydrochloride | (-)-alpha isomer | Less potent hypotensive effect | Not explicitly cited |

| 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles | (+) isomers | More potent antihypertensive and alpha-adrenergic blocking activity | nih.gov |

| 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles | (-) isomers | Less potent antihypertensive and alpha-adrenergic blocking activity | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Application in PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of target proteins. nih.gov A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. chempep.com The linker plays a crucial role in the efficacy of the PROTAC, and its composition and rigidity can significantly impact the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. chempep.com

Saturated heterocycles like piperidine are increasingly being incorporated into PROTAC linkers to impart rigidity and improve physicochemical properties. nih.gov The conformational constraint provided by the piperidine ring can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. chempep.com Furthermore, the inclusion of a piperidine moiety can enhance the solubility and cell permeability of the PROTAC molecule. tcichemicals.com For instance, 1-(Piperidin-4-ylmethyl)piperidine is a commercially available PROTAC linker used in the synthesis of a BTK degrader. medchemexpress.com

Bioimaging Applications of Functionalized Piperidine Derivatives

Functionalized piperidine derivatives have emerged as valuable tools in bioimaging, a field that utilizes non-invasive techniques to visualize biological processes in real-time. These derivatives can be labeled with imaging agents, such as fluorophores or radioisotopes, to create probes for a variety of biological targets. nih.gov

Piperidine-based scaffolds are particularly useful in the development of positron emission tomography (PET) tracers. nih.gov PET is a highly sensitive imaging modality that allows for the quantitative measurement of physiological, biochemical, and pharmacological processes in vivo. frontiersin.org Aryl-piperidine derivatives have been designed and synthesized as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H), an enzyme involved in brain cholesterol homeostasis. nih.gov Similarly, novel PET ligands for imaging monoacylglycerol lipase, based on a piperazinyl azetidine scaffold which is structurally related to piperidine, have been developed. nih.gov

In addition to PET, piperidine derivatives are also used to create fluorescent probes for various bioimaging applications. These probes can be used to visualize and track biological molecules and processes in living cells and organisms. For example, a BODIPY-based fluorescent probe has been synthesized for the detection of ferric ions in cells.

Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods

Chromatographic techniques are essential for both the purification and the analytical assessment of 1-tert-Butyl-piperidin-4-ol, separating it from starting materials, byproducts, and other impurities.

Flash Column Chromatography for Purification

Flash column chromatography is a widely utilized and efficient method for the purification of synthesized this compound on a preparative scale. wfu.edu This technique leverages a stationary phase, typically silica gel, and a mobile phase composed of an organic solvent system. The separation is based on the differential adsorption of the compound and impurities onto the silica gel. Due to the polar nature of the hydroxyl group and the tertiary amine in this compound, moderately polar solvent systems are effective for its elution.

The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with silica gel. A solvent gradient, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane), is passed through the column. uva.nl Impurities with low polarity elute first, followed by the desired compound. The polarity of the solvent system is carefully optimized to achieve maximum separation. For basic compounds like piperidines, which can interact strongly with the acidic silica gel, a small amount of a competing amine like triethylamine may be added to the mobile phase to improve elution and peak shape. wfu.edu Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. The analysis involves injecting a small sample into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

When coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative purity data. A GC-FID analysis will show peaks corresponding to different components in the sample, and the area of the peak for this compound relative to the total area of all peaks gives a measure of its purity. GC-MS provides an additional layer of confirmation by furnishing the mass spectrum of the eluting compound, which can be compared against a known standard to unequivocally identify it and any impurities present. researchgate.netnih.gov The presence of a single, sharp peak at the expected retention time in the chromatogram is indicative of a high-purity sample. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds, and it is well-suited for the analysis of this compound. Reversed-phase HPLC is the most common mode used for this type of analysis. nih.gov In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net

The compound is retained on the column based on its hydrophobic interactions with the stationary phase. By using an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution, this compound can be separated from more polar or less polar impurities. Detection is commonly achieved using a UV detector, although the piperidine (B6355638) ring itself lacks a strong chromophore. Therefore, derivatization might be employed, or more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for quantification. researchgate.net The method's precision, linearity, and specificity are typically validated to ensure it is suitable for routine quality control. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates the use of higher operating pressures.

For the analysis of this compound, a UPLC method would provide faster analysis times and greater peak separation efficiency, allowing for the detection of even trace-level impurities that might not be resolved by HPLC. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most probable mode of analysis. The enhanced resolution can be particularly advantageous in complex reaction mixtures or for stability studies where the formation of closely related degradation products is monitored.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.

NMR Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques: COSY, gHSQC, gHMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the tert-butyl group, the piperidine ring protons, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-(CH₃)₃) | ~1.1 | Singlet (s) | 9H |

| Piperidine (H2ax, H6ax) | ~2.0 - 2.2 | Multiplet (m) | 2H |

| Piperidine (H3ax, H5ax) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| Piperidine (H3eq, H5eq) | ~1.8 - 2.0 | Multiplet (m) | 2H |

| Piperidine (H2eq, H6eq) | ~2.8 - 3.0 | Multiplet (m) | 2H |

| Piperidine (H4) | ~3.6 - 3.8 | Multiplet (m) | 1H |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | 1H |